molecular formula C21H25ClN4O3S B6475124 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2640888-85-1

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6475124
CAS No.: 2640888-85-1
M. Wt: 449.0 g/mol
InChI Key: KCNHZOUJXZYZIG-UHFFFAOYSA-N
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Description

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 449.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.1335895 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a 3-chloropyridin-4-yl group , which is a common moiety in many bioactive molecules.

Mode of Action

Without specific information on the target, the exact mode of action of this compound remains unclear. Generally, compounds with similar structures interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the 3-chloropyridin-4-yl group may enhance the compound’s ability to form these interactions .

Biochemical Pathways

Compounds containing a3-chloropyridin-4-yl group have been associated with various biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the3-chloropyridin-4-yl group may influence its pharmacokinetic properties . For instance, the chlorine atom could enhance the lipophilicity of the compound, potentially improving its absorption and distribution. The compound’s metabolic stability and excretion would depend on its specific chemical structure and the presence of metabolic enzymes in the body.

Properties

IUPAC Name

3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-13-14(2)24-21-26(20(13)28)16(12-30-21)9-19(27)25-7-4-15(5-8-25)11-29-18-3-6-23-10-17(18)22/h3,6,10,15-16H,4-5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNHZOUJXZYZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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